molecular formula C5H8BrI B6599273 2-bromo-5-iodopent-1-ene CAS No. 141884-26-6

2-bromo-5-iodopent-1-ene

Cat. No.: B6599273
CAS No.: 141884-26-6
M. Wt: 274.93 g/mol
InChI Key: BMGXTXJLNHNHOO-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopent-1-ene is an organic compound with the molecular formula C5H8BrI It is a halogenated alkene, characterized by the presence of both bromine and iodine atoms attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-iodopent-1-ene typically involves the halogenation of pent-1-ene. One common method is the sequential addition of bromine and iodine to the alkene. The reaction can be carried out under controlled conditions to ensure selective halogenation at the desired positions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, followed by iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodopent-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form different alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) in inert solvents like carbon tetrachloride (CCl4).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-iodopent-1-ene, while elimination with potassium tert-butoxide could produce 1,4-pentadiene.

Scientific Research Applications

2-Bromo-5-iodopent-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of halogenated polymers with unique properties.

    Biological Studies: It may be employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicinal Chemistry: Researchers explore its potential as a building block for bioactive molecules with therapeutic applications.

Mechanism of Action

The mechanism of action of 2-bromo-5-iodopent-1-ene in chemical reactions involves the reactivity of the halogen atoms and the double bond. The bromine and iodine atoms can act as leaving groups in substitution reactions, while the double bond can participate in addition and elimination reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloropent-1-ene: Similar structure but with chlorine instead of iodine.

    2-Iodo-5-bromopent-1-ene: Similar structure but with reversed positions of bromine and iodine.

    2-Bromo-5-fluoropent-1-ene: Similar structure but with fluorine instead of iodine.

Uniqueness

2-Bromo-5-iodopent-1-ene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated alkenes. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-bromo-5-iodopent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrI/c1-5(6)3-2-4-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGXTXJLNHNHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCI)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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